2H-1,3-benzoxathiol-5-ol
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Overview
Description
. This compound is characterized by a benzene ring fused with an oxathiol ring, which includes both oxygen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-benzoxathiol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ortho-hydroxythiophenol with formaldehyde under acidic conditions to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 2H-1,3-Benzoxathiol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiol ring to a more reduced state.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxathiol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2H-1,3-Benzoxathiol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits various biological activities, making it a subject of study for potential therapeutic applications.
Medicine: Research has explored its potential as an inhibitor of enzymes such as monoamine oxidase, which is relevant for treating neuropsychiatric and neurodegenerative disorders.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2H-1,3-benzoxathiol-5-ol exerts its effects involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. By inhibiting these enzymes, the compound can modulate neurotransmitter levels, which is beneficial for treating conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
6-Hydroxy-benzo[d][1,3]oxathiol-2-one: This compound shares a similar structure but differs in the position of the hydroxyl group.
Benzodioxole derivatives: These compounds have a similar benzene ring fused with a dioxole ring instead of an oxathiol ring.
Uniqueness: 2H-1,3-Benzoxathiol-5-ol is unique due to the presence of both oxygen and sulfur in its heterocyclic ring, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase enzymes with high specificity makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
56539-25-4 |
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Molecular Formula |
C7H6O2S |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
1,3-benzoxathiol-5-ol |
InChI |
InChI=1S/C7H6O2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2 |
InChI Key |
FWPUWXBYKXYYJD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(S1)C=C(C=C2)O |
Purity |
95 |
Origin of Product |
United States |
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